molecular formula C14H18ClN3 B269500 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole

5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole

Cat. No. B269500
M. Wt: 263.76 g/mol
InChI Key: SPGKLFIXNAGNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole, also known as CMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole exerts its therapeutic effects by acting as a selective agonist for the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling and protein folding. Activation of the sigma-1 receptor by 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole has been shown to modulate intracellular calcium levels and promote cell survival.
Biochemical and Physiological Effects
5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the expression of pro-inflammatory cytokines and reduce the activation of immune cells, which may contribute to its anti-inflammatory properties. 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole has also been shown to inhibit the growth of cancer cells and reduce the production of extracellular matrix proteins, which may contribute to its anti-tumor and anti-fibrotic properties.

Advantages and Limitations for Lab Experiments

5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole has several advantages for use in laboratory experiments. It has high purity and stability, which makes it suitable for use in a range of assays. 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole also exhibits high selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole. One potential area of investigation is the development of novel sigma-1 receptor agonists with improved pharmacological properties. Another area of research is the investigation of the potential use of 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-fibrotic properties of 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole.

Synthesis Methods

5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole can be synthesized through a multi-step process that involves the reaction of 2-chloro-1H-benzimidazole with 3-methylpiperidine and formaldehyde. The resulting product is then chlorinated to obtain 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole. This synthesis method has been optimized to yield high purity 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole suitable for scientific research applications.

Scientific Research Applications

5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. 5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole

Molecular Formula

C14H18ClN3

Molecular Weight

263.76 g/mol

IUPAC Name

6-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole

InChI

InChI=1S/C14H18ClN3/c1-10-3-2-6-18(8-10)9-14-16-12-5-4-11(15)7-13(12)17-14/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,16,17)

InChI Key

SPGKLFIXNAGNAN-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CC2=NC3=C(N2)C=C(C=C3)Cl

Canonical SMILES

CC1CCCN(C1)CC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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